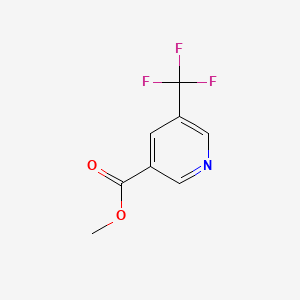

Methyl 5-(trifluoromethyl)nicotinate

Description

Methyl 5-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, featuring a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring and a methyl ester (-COOCH₃) at the 3-position. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing and lipophilic properties imparted by the -CF₃ group, which enhance metabolic stability and bioavailability compared to non-fluorinated analogs . The methyl ester moiety serves as a common prodrug strategy to improve membrane permeability, though its hydrolysis susceptibility varies depending on substituents .

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCBBYUBDLIXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of methyl 5-(trifluoromethyl)nicotinate, highlighting differences in substituents, molecular weights, and properties:

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs (e.g., methyl nicotinate), enhancing membrane permeability .

- Hydrolysis Stability : Methyl nicotinate exhibits exceptional resistance to hydrolysis in human serum albumin (HSA) (t₁/₂ >95 h), while esters with bulkier substituents (e.g., 2-butoxyethyl nicotinate) hydrolyze rapidly (t₁/₂ <15 min) . The -CF₃ group in methyl 5-(trifluoromethyl)nicotinate likely further stabilizes the ester against enzymatic hydrolysis due to steric hindrance and electronic effects.

- Solubility : The trifluoromethyl group reduces aqueous solubility compared to polar substituents like -CN or -NH₂ .

Key Research Findings

HSA-Catalyzed Hydrolysis : Methyl nicotinate’s stability in human plasma (t₁/₂ >95 h) contrasts sharply with labile esters like 2-butoxyethyl nicotinate (t₁/₂ <15 min), highlighting the impact of substituents on pharmacokinetics .

Synthetic Flexibility: Bromine or amino substituents enable modular synthesis of derivatives for structure-activity relationship (SAR) studies .

Metabolic Advantages : Fluorinated analogs like methyl 5-(trifluoromethyl)nicotinate exhibit prolonged half-lives in vivo, making them preferred candidates in prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.